molecular formula C15H26N2S2 B12662054 2-Undecyl-1H-imidazole-4-carbodithioic acid CAS No. 84824-79-3

2-Undecyl-1H-imidazole-4-carbodithioic acid

Cat. No.: B12662054
CAS No.: 84824-79-3
M. Wt: 298.5 g/mol
InChI Key: JLPZJNSJPMYRJA-UHFFFAOYSA-N
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Description

2-Undecyl-1H-imidazole-4-carbodithioic acid is a chemical compound with the molecular formula C15H26N2S2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Undecyl-1H-imidazole-4-carbodithioic acid typically involves the reaction of undecylamine with carbon disulfide and an imidazole derivative. The reaction conditions often require a base, such as sodium hydroxide, to facilitate the formation of the carbodithioic acid group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Undecyl-1H-imidazole-4-carbodithioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Undecyl-1H-imidazole-4-carbodithioic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the formulation of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Undecyl-1H-imidazole-4-carbodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the carbodithioic acid group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Undecyl-1H-imidazole-4-carbodithioic acid is unique due to the presence of both the undecyl and carbodithioic acid groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity and the ability to form strong interactions with metal ions and thiol groups .

Properties

CAS No.

84824-79-3

Molecular Formula

C15H26N2S2

Molecular Weight

298.5 g/mol

IUPAC Name

2-undecyl-1H-imidazole-5-carbodithioic acid

InChI

InChI=1S/C15H26N2S2/c1-2-3-4-5-6-7-8-9-10-11-14-16-12-13(17-14)15(18)19/h12H,2-11H2,1H3,(H,16,17)(H,18,19)

InChI Key

JLPZJNSJPMYRJA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NC=C(N1)C(=S)S

Origin of Product

United States

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